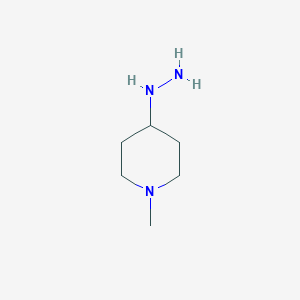

4-Hydrazinyl-1-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylpiperidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-9-4-2-6(8-7)3-5-9/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUCKVZTSXHESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448280 | |

| Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51304-64-4 | |

| Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Hydrazinyl-1-methylpiperidine

An In-depth Technical Guide to the Synthesis of 4-Hydrazinyl-1-methylpiperidine

This compound (CAS No: 51304-64-4) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its structure, featuring a reactive hydrazine moiety attached to a saturated N-methylpiperidine ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those containing pyrazole or pyridazine cores. The piperidine scaffold is a common motif in pharmacologically active compounds, valued for its ability to improve physicochemical properties such as solubility and basicity, which are critical for drug efficacy.

The primary utility of this hydrazine derivative lies in its role as a key intermediate for creating compounds with significant therapeutic potential. For instance, it is a direct precursor to pyrazolone derivatives like Piperylone, which exhibits analgesic, anti-inflammatory, and antipyretic properties.[2] Furthermore, novel N-substituted 4-hydrazino piperidine derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[3] This guide provides a detailed examination of the core synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step protocols, and expert insights into experimental design.

Core Synthesis Pathway: From Piperidone to Hydrazine

The most established and reliable route to this compound begins with the readily available starting material, 1-methyl-4-piperidone. The synthesis is a multi-step process that leverages classic organic transformations: the formation of a protected hydrazone followed by its reduction and subsequent deprotection. This strategy is essential to control the reactivity of the hydrazine group and prevent undesirable side reactions.

The overall transformation can be summarized as follows:

-

Protected Hydrazone Formation : 1-methyl-4-piperidone is condensed with a protected hydrazine, such as benzohydrazide, to form a stable hydrazone intermediate.

-

Catalytic Hydrogenation : The C=N double bond of the hydrazone is selectively reduced to a single bond, yielding the corresponding protected hydrazine.

-

Acid-Catalyzed Deprotection : The protecting group (e.g., benzoyl) is cleaved under acidic conditions to liberate the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Experimental Rationale

Part 1: Protected Hydrazone Formation

The initial step involves the reaction of the ketone (1-methyl-4-piperidone) with a hydrazine derivative.

Expertise & Causality:

-

Why use a protected hydrazine? Using a protected hydrazine like benzohydrazide (PhCONHNH₂) instead of hydrazine hydrate (H₂NNH₂·H₂O) is a critical strategic choice. Hydrazine itself is highly reactive and can lead to the formation of an azine (R₂C=N-N=CR₂) by reacting with two equivalents of the ketone. The electron-withdrawing benzoyl group on benzohydrazide deactivates one of the nitrogen atoms, ensuring that only a single condensation occurs to form the desired hydrazone. This enhances selectivity and yield.

-

Reaction Conditions: The condensation is typically carried out under mildly acidic or neutral conditions in a protic solvent like ethanol. The acid catalyzes the protonation of the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the benzohydrazide.

Caption: Key steps in the acid-catalyzed formation of the hydrazone intermediate.

Part 2: Reduction and Deprotection

Expertise & Causality:

-

Choice of Reducing Agent: Catalytic hydrogenation is the method of choice for reducing the C=N bond of the hydrazone. Adams' catalyst (Platinum(IV) oxide, PtO₂) is particularly effective for this transformation.[2] It is a robust catalyst that operates under relatively mild conditions (room temperature to 50°C, moderate hydrogen pressure) and selectively reduces the imine bond without affecting the aromatic ring of the benzoyl protecting group or the piperidine ring.

-

Deprotection Strategy: Following reduction, the benzoyl group must be removed. This is achieved through acid-catalyzed hydrolysis. Refluxing the protected hydrazine in an acidic solution (e.g., aqueous HCl) cleaves the amide bond, releasing the free hydrazine product as its hydrochloride salt and benzoic acid as a byproduct. A final neutralization step with a base (e.g., NaOH) yields the free base of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of (1-methylpiperidin-4-yl)hydrazine as an intermediate in pharmaceutical synthesis.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-Methyl-4-piperidone | 113.16 | 1445-73-4 | Starting material |

| Benzohydrazide | 136.15 | 613-94-5 | Protecting hydrazine source |

| Ethanol (EtOH) | 46.07 | 64-17-5 | Solvent |

| Platinum(IV) oxide (PtO₂) | 227.08 | 1314-15-4 | Adams' catalyst |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For hydrolysis (e.g., 20% aq.) |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | For neutralization |

| Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | Extraction solvent |

Step-by-Step Methodology

Step 1: Synthesis of N'-(1-methylpiperidin-4-ylidene)benzohydrazide (Protected Hydrazone)

-

To a round-bottom flask equipped with a reflux condenser, add 1-methyl-4-piperidone (1.0 eq), benzohydrazide (1.0 eq), and ethanol to form a solution.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is the protected hydrazone.

Step 2: Synthesis of N'-(1-methylpiperidin-4-yl)benzohydrazide (Protected Hydrazine)

-

In a hydrogenation vessel, dissolve the hydrazone product from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of Adams' catalyst (PtO₂) (approx. 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to approximately 3-4 atm (45-60 psi).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 6-12 hours).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of Celite.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude protected hydrazine.

Step 3: Synthesis of this compound (Final Product)

-

Combine the crude product from Step 2 with 20% aqueous hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the benzoyl group.

-

After cooling, wash the acidic solution with diethyl ether to remove the benzoic acid byproduct.

-

Cool the aqueous layer in an ice bath and carefully neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as an oil.

Conclusion

The synthesis of this compound via the reductive pathway from 1-methyl-4-piperidone represents a robust and scalable method for producing this valuable chemical intermediate. The strategic use of a protecting group for the hydrazine moiety is crucial for achieving high yields and purity by preventing the formation of undesirable side products. The methodologies described herein, grounded in well-understood reaction mechanisms, provide a reliable foundation for researchers and drug development professionals to access this key building block for the discovery of novel therapeutics.

References

-

Ebnöther A, Jucker E, Lindenmann A (1959). Über neuartige, basisch substituierte Pyrazolon-Derivate. Untersuchungen über synthetische Arzneimittel. 3. Mitteilung. Helvetica Chimica Acta. 42 (4): 1201–1214. Available from: [Link]

-

Gupta, R. C., Chhipa, L., Mandhare, A. B., Zambad, S. P., Chauthaiwale, V., Nadkarni, S. S., & Dutt, C. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021–5025. Available from: [Link]

-

Wikipedia contributors. Piperylone. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Globe Thesis. The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. (2007). Available from: [Link]

Sources

An In-depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine: Physicochemical Properties and Analytical Methodologies

Introduction: The Strategic Importance of the Hydrazinylpiperidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of approved therapeutics.[1] Its prevalence stems from its capacity to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, while offering a versatile three-dimensional framework for precise pharmacophore placement. When functionalized with a hydrazine group, as in the case of 4-Hydrazinyl-1-methylpiperidine, this scaffold is transformed into a highly reactive and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

Hydrazine and its derivatives are pivotal in the construction of nitrogen-containing heterocycles, which are at the heart of many biologically active molecules.[2] The nucleophilic nature of the hydrazine moiety enables its participation in a variety of cyclization and condensation reactions, paving the way for the synthesis of novel drug candidates. Notably, derivatives of 4-hydrazinopiperidine have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[3]

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a blend of predicted and experimental data to inform its application in research and development. Furthermore, it outlines detailed, field-proven methodologies for its characterization and analysis, empowering researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in drug design and process development. The following table summarizes the key properties of this compound, providing a foundation for its handling, characterization, and application.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 51304-64-4 | [1][4][5] |

| Molecular Formula | C₆H₁₅N₃ | [1][4][5] |

| Molecular Weight | 129.21 g/mol | [4][5] |

| Physical Form | Solid | [1][6] |

| Boiling Point | 75-80 °C (at 0.3 Torr) (Predicted) | [7] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 8.79 ± 0.10 (Predicted) | [7] |

| Purity | Typically 95-97% | [4][8] |

Note on Available Forms: this compound is also commercially available as a dihydrochloride salt (CAS No. 53242-78-7).[8][9][10] This salt form may exhibit different solubility and melting point characteristics compared to the free base.

Molecular Structure and Key Features

The structure of this compound combines the conformational flexibility of the piperidine ring with the reactive nucleophilicity of the hydrazine group.

Caption: 2D structure of this compound.

The tertiary amine within the piperidine ring (N-methyl group) and the terminal primary amine of the hydrazine moiety are the key reactive centers, influencing the molecule's basicity and nucleophilicity.

Experimental Protocols for Characterization and Analysis

The following section details the essential experimental procedures for the comprehensive characterization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy (Proton NMR)

-

Objective: To determine the number of different types of protons and their connectivity.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for the free base, CDCl₃ is a common choice, while D₂O or DMSO-d₆ would be suitable for the hydrochloride salt.

-

Expected Chemical Shifts (Predicted):

-

Piperidine Ring Protons (CH₂): Multiple signals are expected in the range of 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.

-

N-Methyl Protons (CH₃): A singlet peak is expected around 2.2-2.5 ppm.

-

Methine Proton (CH): The proton on the carbon bearing the hydrazine group (position 4) will likely appear as a multiplet in the range of 2.8-3.2 ppm.

-

Hydrazine Protons (NH, NH₂): These protons will appear as broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They are also exchangeable with D₂O. In a non-protic solvent like CDCl₃, they might appear in the range of 3.0-5.0 ppm.

-

-

Causality: The electron-withdrawing effect of the nitrogen atoms causes the adjacent protons to resonate at a lower field (higher ppm). The splitting patterns (multiplicity) of the signals will provide information about the number of neighboring protons, confirming the connectivity within the molecule.

¹³C NMR Spectroscopy (Carbon-13 NMR)

-

Objective: To determine the number of non-equivalent carbon atoms.

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. The same deuterated solvents can be used.

-

Expected Chemical Shifts (Predicted):

-

Piperidine Ring Carbons (CH₂): Signals are expected in the range of 25-60 ppm. The carbons adjacent to the nitrogen will be deshielded.

-

N-Methyl Carbon (CH₃): A signal is expected around 45-50 ppm.

-

Methine Carbon (CH): The carbon at position 4, attached to the hydrazine group, is expected to appear in the range of 50-60 ppm.

-

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

-

Objective: To confirm the presence of key functional groups such as N-H, C-H, and C-N bonds.

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Expected Absorption Bands:

-

N-H Stretching (Hydrazine): A broad absorption band is expected in the region of 3200-3400 cm⁻¹. The primary amine (NH₂) may show two distinct peaks in this region.

-

C-H Stretching (Aliphatic): Sharp absorption bands are expected between 2800-3000 cm⁻¹.

-

N-H Bending (Hydrazine): A band around 1600-1650 cm⁻¹ is characteristic of N-H bending vibrations.

-

C-N Stretching: Absorptions in the fingerprint region (1000-1300 cm⁻¹) will correspond to C-N stretching vibrations.

-

-

Causality: The vibrational frequencies of chemical bonds are unique to the types of atoms and the nature of the bonds between them. The presence of these characteristic absorption bands provides strong evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

-

Objective: To confirm the molecular weight and obtain information about the fragmentation of the molecule.

-

Ionization Techniques: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.

-

Expected Results:

-

Molecular Ion: With ESI-MS, a prominent peak at m/z 130.13 should be observed for the [M+H]⁺ ion.

-

Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion.[11] The loss of the hydrazine group or fragments of the piperidine ring would also be expected.

-

-

Causality: The mass-to-charge ratio of the molecular ion provides the molecular weight. The fragmentation pattern is a unique fingerprint of the molecule and can be used to piece together its structure by analyzing the masses of the fragment ions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. A robust HPLC method is crucial for determining the purity of this compound.

-

Objective: To develop a reliable method for assessing the purity of the compound and for in-process control during synthesis.

-

Methodology:

-

Column Selection: Due to the polar nature of the analyte, a reversed-phase column (e.g., C18) may not provide sufficient retention. A mixed-mode column with both reversed-phase and ion-exchange characteristics would be a more effective choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape.

-

Detection: As this compound lacks a strong UV chromophore, direct UV detection may not be sensitive. Derivatization with a UV-active agent, such as salicylaldehyde, can significantly enhance detection limits.[12][13] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for detection without derivatization.

-

-

Self-Validating System: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. This ensures the reliability and consistency of the results.

Caption: A systematic approach to HPLC method development.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with all hydrazine derivatives, it should be considered potentially toxic and a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[14][15][16]

Conclusion

This compound is a chemical entity of significant interest to the pharmaceutical and chemical synthesis communities. Its unique combination of a piperidine ring and a reactive hydrazine moiety makes it a valuable precursor for the generation of novel molecular architectures. This guide has provided a detailed overview of its core physicochemical properties and has outlined robust analytical methodologies for its characterization. By understanding the principles behind these techniques and adhering to the described protocols, researchers can confidently and effectively utilize this versatile building block in their drug discovery and development endeavors.

References

-

HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Repositório Institucional UNESP. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1417-1429. [Link]

-

OSHA. HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. [Link]

-

NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. [Link]

-

Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central. [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. [Link]

-

Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters, 19(17), 5021–5025. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Hydrazine and Its Derivatives. ResearchGate. [Link]

-

FT-IR spectra of piperine before (A) and after (B) its transformation... ResearchGate. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

SpectraBase. Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 4-Hydrazinylpiperidine. [Link]

-

PubChem. 4-Methylpiperidine. [Link]

-

Chemchart. 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). [Link]

-

PubChem. Piperazine Dihydrochloride. [Link]

-

PubChem. 4-Hydrazinyl-1-methylazepane. [Link]

-

PubChem. (1-Methylpiperidin-4-yl)hydrazine dichloride. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

NIST. Piperidine, 4-methyl-. [Link]

Sources

- 1. 4-Hydrazino-1-methylpiperidine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. scbt.com [scbt.com]

- 6. Piperidine(110-89-4) MS spectrum [chemicalbook.com]

- 7. [H-NMR-spectra of hydrazones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydrazino-1-methylpiperidine dihydrochloride [cymitquimica.com]

- 10. 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-hydrazinyl-1-methylpiperidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, reactivity, and critical applications, with a focus on providing practical, field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a saturated N-methylpiperidine ring and a reactive hydrazine moiety. This unique combination makes it a valuable synthon for introducing the 1-methylpiperidine scaffold into larger molecules, a common strategy in medicinal chemistry to enhance pharmacological properties such as solubility, metabolic stability, and target engagement.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It's important to note that this compound is often supplied and used as a salt to improve its stability and handling.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | (1-Methylpiperidin-4-yl)hydrazine | [1] |

| CAS Number (Free Base) | 51304-64-4 | [2] |

| CAS Number (Dihydrochloride) | 53242-78-7 | [1] |

| Molecular Formula | C₆H₁₅N₃ | [2] |

| Molecular Weight | 129.21 g/mol | [2] |

| Appearance | Solid | [1] |

The structure of this compound is presented below:

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of this compound proceeds via a two-step sequence starting from the readily available 1-methyl-4-piperidone. This process involves the formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine.

Caption: General synthesis workflow for this compound.

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is a representative procedure based on established chemical principles for hydrazone formation and subsequent reduction, as suggested by analogous syntheses in the literature.[3] Researchers should optimize conditions for their specific laboratory setup.

PART A: Synthesis of 1-Methyl-4-piperidone Hydrazone

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-4-piperidone (1.0 eq) and ethanol (5-10 volumes).

-

Reagent Addition: Add hydrazine hydrate (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude hydrazone may be used directly in the next step or purified by crystallization or column chromatography.

PART B: Reduction to this compound

-

Catalyst and Solvent: In a hydrogenation vessel, suspend a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (Adams' catalyst) in a suitable solvent such as ethanol or methanol.[3]

-

Substrate Addition: Add the crude or purified 1-methyl-4-piperidone hydrazone from Part A to the suspension.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or by converting the product to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., isopropanol or ether), followed by filtration and drying of the precipitated salt.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[4] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The hydrazine moiety of this compound serves as a reactive handle to construct more elaborate molecules that can fit into the active site of the DPP-IV enzyme. A notable study describes the design and synthesis of a novel class of N-substituted 4-hydrazino piperidine derivatives as potent and selective DPP-IV inhibitors.[4]

Caption: Role as a building block in DPP-IV inhibitor synthesis.

Pyrazolone Derivatives

The hydrazine group readily undergoes cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazolone rings, a privileged scaffold in medicinal chemistry.[5] Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[3] The synthesis of the drug Piperylone, for instance, utilizes a substituted hydrazine derived from 1-methyl-4-piperidone.[3]

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and quality of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of underivatized hydrazines by HPLC can be challenging due to their polarity and lack of a strong UV chromophore. A common and effective strategy is pre-column derivatization to introduce a UV-active moiety.

Illustrative HPLC Protocol with Derivatization:

-

Derivatization Reagent: A suitable reagent is an aldehyde, such as salicylaldehyde or benzaldehyde, which reacts with the hydrazine to form a stable, UV-active hydrazone.[4][6]

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water).

-

Add an excess of the derivatizing aldehyde.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the maximum absorbance wavelength of the specific hydrazone derivative (e.g., 330-460 nm for benzaldehyde derivatives).[7]

-

Injection Volume: 10-20 µL.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Illustrative GC-MS Protocol:

-

Derivatization (Optional but Recommended): Acylation or silylation of the hydrazine moiety can improve peak shape and thermal stability. Alternatively, reaction with an aldehyde or ketone can form a stable hydrazone suitable for GC analysis.[6]

-

Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Split/splitless injector, with the mode and temperature optimized for the analyte.

-

Oven Program: A temperature gradient program, for example, starting at 100°C and ramping up to 280-300°C.

-

Carrier Gas: Helium or Hydrogen.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Fragmentation: The piperidine ring typically undergoes α-cleavage adjacent to the nitrogen, leading to characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazines as a class are known to be toxic and potential carcinogens. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a high-value building block in contemporary drug discovery and development. Its straightforward synthesis and the versatile reactivity of its hydrazine moiety provide a reliable entry point for the creation of novel compounds, particularly in the pursuit of treatments for metabolic diseases like type 2 diabetes. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and pharmaceutical development.

References

-

Ebnöther A, Jucker E, Lindenmann A. Über neuartige, basisch substituierte Pyrazolon-Derivate. Untersuchungen über synthetische Arzneimittel. 3. Mitteilung. Helvetica Chimica Acta. 1959;42(4):1201–1214. [Link]

-

Gupta RC, Chhipa L, Mandhare AB, et al. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorg Med Chem Lett. 2009;19(17):5021-5025. [Link]

-

George GD, Stewart JT. HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Drug Development and Industrial Pharmacy. 1990;16(9):1417-1428. [Link]

-

Smolenkov AD, Shpigun OA. Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. 2012;67(13):1093-1111. [Link]

- CN109521136A - Method for measuring phenylhydrazine and its derivatives in drugs or synthetic intermediates by derivatiz

- Kadirov R, Riener M, Mealli C, et al. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Journal of Pharmaceutical and Biomedical Analysis. 2024.

- Jucker E, Ebnother A, Lindenmann AJ. Pyrazolone derivatives. US Patent 2,903,460. Issued September 8, 1959.

-

Wikipedia. Piperylone. [Link]

-

Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubChem. (1-Methyl-piperidin-4-ylidene)-hydrazine. [Link]

-

Dirksen A, Hackeng TM, Dawson PE. Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition. 2006;45(45):7581-7584. [Link]

Sources

- 1. 4-Hydrazino-1-methylpiperidine dihydrochloride [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Piperylone - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. jocpr.com [jocpr.com]

- 6. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 7. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of 4-Hydrazinyl-1-methylpiperidine Derivatives

Introduction

The 4-hydrazinyl-1-methylpiperidine scaffold represents a compelling starting point in medicinal chemistry for the development of novel therapeutic agents. This structure marries the conformational rigidity and favorable pharmacokinetic properties of the piperidine ring with the reactive and versatile hydrazinyl group. The N-methyl substitution on the piperidine ring often enhances bioavailability and metabolic stability. The true synthetic and biological versatility of this scaffold is unlocked when the terminal nitrogen of the hydrazinyl moiety is used as a handle to introduce a wide array of substituents, often resulting in the formation of hydrazone derivatives.

The hydrazone linkage (-C=N-NH-) is a privileged structural motif in drug discovery, known for its ability to participate in hydrogen bonding and its relative stability in biological systems.[1][2] The combination of the this compound core with various aromatic and heterocyclic aldehydes or ketones gives rise to a diverse library of compounds with a broad spectrum of biological activities. This guide provides an in-depth technical overview of the key therapeutic areas where these derivatives have shown significant promise, including their potential as inhibitors of monoamine oxidase (MAO) and dipeptidyl peptidase-IV (DPP-IV), as well as their antimicrobial, anti-inflammatory, and anticonvulsant properties. For each area, we will delve into the mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation.

Monoamine Oxidase (MAO) Inhibition: A Target for Neurological Disorders

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.[3] There are two main isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-A are effective antidepressants, while selective inhibitors of MAO-B are used in the treatment of Parkinson's disease.[3] The hydrazinyl group is a well-known pharmacophore for MAO inhibition, and derivatives of this compound have been explored for this activity.

Mechanism of Inhibition

Hydrazine and hydrazone-based MAO inhibitors can act through both reversible and irreversible mechanisms. Irreversible inhibitors typically form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. Reversible inhibitors, on the other hand, bind to the active site of the enzyme through non-covalent interactions. The selectivity for MAO-A versus MAO-B is often dictated by the nature of the substituent attached to the hydrazone moiety, which interacts with specific residues in the active site cavities of the two isoforms.

Structure-Activity Relationship (SAR) Insights

For hydrazone derivatives, the nature of the aromatic or heterocyclic ring attached to the imine carbon plays a crucial role in determining both the potency and selectivity of MAO inhibition. Electron-withdrawing or electron-donating groups on this ring can modulate the electronic properties of the hydrazone linkage and influence binding to the enzyme's active site. The piperidine ring itself serves as a scaffold to correctly orient the pharmacophoric hydrazone group within the active site.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a common fluorometric method for assessing the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.[3]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Tyramine (substrate)

-

Sodium phosphate buffer (pH 7.4)

-

Test compounds and reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microplate, add 20 µL of sodium phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the MAO-A or MAO-B enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 10 µL of a solution containing Amplex® Red, HRP, and tyramine.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Self-Validation: The inclusion of known selective inhibitors for MAO-A and MAO-B serves as a positive control and validates the assay's ability to distinguish between the two isoforms. A control reaction without the MAO enzyme is also essential to account for any background fluorescence.

Data on Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| Derivative 2a | hMAO-A | 0.342 | [3] |

| Derivative 2b | hMAO-A | 0.028 | [3] |

| Moclobemide | hMAO-A | 6.061 | [3] |

| Selegiline | hMAO-B | 0.040 | [3] |

Note: The derivatives listed are examples from the broader class of hydrazones, illustrating the potential for potent MAO inhibition.

Graphical Representation of MAO Inhibition

Caption: Inhibition of MAO by a this compound derivative.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Modern Approach to Diabetes Management

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes. A novel class of N-substituted 4-hydrazino piperidine derivatives has been identified as potent and selective DPP-IV inhibitors.[4]

Mechanism of Action

These derivatives are designed to bind to the active site of the DPP-IV enzyme. The piperidine ring often occupies the S2 subsite, while the substituted hydrazone moiety can interact with the S1 subsite, which has a preference for proline-like residues. The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, determine the inhibitory potency and selectivity.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the substituent on the piperidine nitrogen is crucial for potent DPP-IV inhibition. For instance, bulky and hydrophobic groups can enhance binding affinity. The nature of the group attached to the hydrazinyl moiety also significantly influences the inhibitory activity.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a standard method for determining the in vitro DPP-IV inhibitory activity of test compounds.

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds and a reference inhibitor (e.g., sitagliptin)

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well microplate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution at various concentrations, and 10 µL of the DPP-IV enzyme solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 15 µL of the substrate solution (Gly-Pro-p-nitroanilide).

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Self-Validation: The use of a known DPP-IV inhibitor like sitagliptin as a positive control is essential for validating the assay. A blank reaction containing all components except the enzyme is used to correct for any non-enzymatic hydrolysis of the substrate.

Data on Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Compound 22e | DPP-IV | 88 | [4] |

Note: Compound 22e is a specific example of a potent N-substituted 4-hydrazino piperidine derivative DPP-IV inhibitor.[4]

Graphical Representation of DPP-IV Inhibition

Caption: Mechanism of DPP-IV inhibition by a this compound derivative.

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antimicrobial properties.[5][6][7] The presence of the azomethine group (-NH-N=CH-) is often implicated in their biological activity.[7] The antimicrobial spectrum can be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Proposed Mechanisms of Antimicrobial Action

The exact mechanism of action can vary depending on the specific structure of the derivative. Some proposed mechanisms include:

-

Inhibition of essential enzymes in microbial metabolic pathways.

-

Disruption of the bacterial cell wall or fungal cell membrane integrity.

-

Chelation of essential metal ions required for microbial growth.

-

Inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Bacterial or fungal inoculums standardized to a specific cell density.

-

Test compounds and reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

96-well microplates.

-

Resazurin solution (as a cell viability indicator).

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism without test compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism (i.e., the well remains blue).

Self-Validation: The inclusion of standard antibiotics provides a benchmark for the activity of the test compounds. The positive and negative controls ensure the viability of the microorganisms and the sterility of the medium, respectively.

Data on Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Hydrazone 15 | Gram-positive bacteria | 1.95-7.81 | [5] |

| Hydrazone 16 | Gram-positive bacteria | 3.91-7.81 | [5] |

| Hydrazone 5f | E. coli | 2.5 | [7] |

| Hydrazone 5c | B. subtilis | 2.5 | [7] |

Note: The listed hydrazones are representative examples from the literature, demonstrating the potential antimicrobial efficacy of this class of compounds.

Anti-inflammatory and Analgesic Effects

Derivatives of hydrazone and piperazine have shown promise as anti-inflammatory and analgesic agents in various preclinical models.[8][9][10] Their activity is often evaluated in models of acute and chronic inflammation.

Potential Molecular Targets in the Inflammatory Cascade

The anti-inflammatory effects of these compounds may be mediated through several mechanisms, including:

-

Inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.

-

Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

-

Inhibition of nitric oxide synthase (iNOS) and subsequent reduction in nitric oxide (NO) production.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Model in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds in acute inflammation.[8][10][12]

Materials:

-

Wistar rats.

-

Carrageenan solution (1% in saline).

-

Test compounds and a reference anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

Plethysmometer.

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

The increase in paw volume is a measure of the inflammatory edema.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only the vehicle and carrageenan).

Self-Validation: The use of a well-characterized NSAID like indomethacin as a positive control is crucial. A control group receiving only the vehicle is necessary to establish the baseline inflammatory response.

Data on In Vivo Efficacy

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| Compound 1A | 20 | Significant reduction (p < 0.001) | [8] |

| Indomethacin | 10 | 64.2 | [9] |

| LQFM-008 | 15 and 30 | Significant reduction | [10] |

Note: The compounds listed are examples of hydrazone and piperazine derivatives with demonstrated anti-inflammatory activity.

Anticonvulsant Potential

The piperazine and hydrazone moieties are present in a number of compounds with anticonvulsant activity.[13][14][15] Derivatives of this compound are therefore of interest for the development of new antiepileptic drugs.

Possible Mechanisms of Anticonvulsant Action

The anticonvulsant effects of these compounds may arise from various mechanisms, including:

-

Modulation of voltage-gated sodium or calcium channels.[16]

-

Enhancement of GABAergic inhibition.

-

Inhibition of excitatory glutamatergic neurotransmission.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for compounds that are effective against generalized tonic-clonic seizures.[13][14][15]

Materials:

-

Mice.

-

An electroshock apparatus with corneal electrodes.

-

Test compounds and a reference anticonvulsant drug (e.g., phenytoin).

Procedure:

-

Administer the test compound or reference drug to groups of mice at various doses.

-

At the time of peak effect (determined from pharmacokinetic studies), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the ED50 (the dose that protects 50% of the animals) for the test compound.

Self-Validation: The use of a standard antiepileptic drug like phenytoin provides a benchmark for anticonvulsant activity. A vehicle-treated control group is essential to establish the baseline seizure response to the electrical stimulus.

Data on Anticonvulsant Activity

| Compound | Test | Activity | Reference |

| SC-13504 (Ropizine) | MES | Similar efficacy to phenobarbital | [13] |

| Compound II | MES | Higher protective index than valproate | [14] |

| Compound X | MES | Higher protective index than valproate | [14] |

Note: The compounds listed are examples of piperazine derivatives with significant anticonvulsant activity.

General Synthesis Strategies

The synthesis of this compound derivatives typically begins with commercially available starting materials. A common route involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by deprotection to yield 1-methyl-4-(4-piperidyl)piperazine.[17] For the synthesis of hydrazone derivatives, this compound can be reacted with a variety of aldehydes or ketones under acidic or basic conditions.

Graphical Representation of a Typical Synthesis Workflow

Caption: General synthetic routes to piperazine and hydrazone derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds with therapeutic potential across a range of diseases. The derivatives of this core structure have demonstrated potent activity as inhibitors of key enzymes like MAO and DPP-IV, highlighting their relevance in the fields of neuropharmacology and metabolic diseases. Furthermore, their promising antimicrobial, anti-inflammatory, and anticonvulsant properties underscore the versatility of this chemical class.

Future research in this area should focus on several key aspects:

-

Optimization of Selectivity: For enzyme inhibitors like those targeting MAO and DPP-IV, further structural modifications could lead to enhanced selectivity and reduced off-target effects.

-

Elucidation of Mechanisms: For activities like antimicrobial and anticonvulsant effects, a deeper understanding of the molecular mechanisms of action is needed to guide rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.

-

In Vivo Efficacy Studies: Compounds that show strong in vitro activity must be evaluated in relevant animal models of disease to confirm their therapeutic potential.

References

- Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5025.

-

Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(23), 7123. Available at: [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4249. Available at: [Link]

- Sharma, S., & Kumar, P. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med, 9(1), 1-19.

-

Gheorghe, D. C., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 16(11), 1599. Available at: [Link]

-

Stavri, M., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(11), 3326. Available at: [Link]

-

Gökşen, Ü. S., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(1), 227. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

-

Kumar, R., et al. (2017). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Medicinal Chemistry, 2017, 8623970. Available at: [Link]

- Kumar, A., & Kumar, S. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(1), 371-380.

-

Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. Available at: [Link]

- Küpeli, E., & Yeşilada, E. (2004). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Journal of ethnopharmacology, 90(2-3), 271-276.

-

Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3734. Available at: [Link]

- Novack, G. D., Stark, L. G., & Peterson, S. L. (1979). Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. The Journal of pharmacology and experimental therapeutics, 208(3), 480-484.

- Sriram, D., Yogeeswari, P., & Myneedu, N. (2006). A review exploring biological activities of hydrazones. Journal of Pharmacy and Pharmacology, 58(1), 1-16.

- de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, biochemistry, and behavior, 137, 145-152.

- CN111977931A - Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (2020).

-

Cheboub, M., et al. (2023). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 28(13), 5122. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

-

Kim, J. Y., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 28(18), 6695. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Dyl, A., et al. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Acta poloniae pharmaceutica, 61(4), 297-302.

-

Ayushdhara. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Dyl, A., et al. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Acta poloniae pharmaceutica, 61(4), 297-302. Available at: [Link]

- Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(10), 1700142.

- Singh, I. P., & Raj, V. (2018). In-silico Designing and Docking of Novel N'-(Substituted 2-Chlorophenyl)-2-(1, 3-benzodioxo-5-carbylidene) Hydrazine Carboamide as Anticonvulsant Agent. Research Journal of Pharmacy and Technology, 11(1), 35-40.

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.sciepub.com [pubs.sciepub.com]

- 17. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

Elucidating the Mechanism of Action of 4-Hydrazinyl-1-methylpiperidine: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

This guide addresses the mechanism of action of 4-Hydrazinyl-1-methylpiperidine, a compound for which direct pharmacological studies are not publicly available. Based on a first-principles analysis of its chemical structure, we posit a primary, testable hypothesis for its biological activity. The core of this document is a detailed, field-proven experimental workflow designed to rigorously investigate and validate this hypothesis. We provide not only the step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy research cascade. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development seeking to characterize novel chemical entities with similar structural motifs.

Part 1: Structural Analysis and Primary Mechanistic Hypothesis

The molecular structure of this compound is a composite of two well-characterized pharmacophores: a hydrazine group (-NHNH₂) and an N-methylpiperidine scaffold . While this specific combination lacks dedicated research, the extensive literature on its constituent parts provides a strong foundation for a mechanistic hypothesis.

-

The Hydrazine Moiety: Hydrazine and its derivatives are a classic chemical class known for a wide array of biological activities.[1][2] Critically, they are well-established precursors and metabolites that function as potent enzyme inhibitors.[1] Specifically, the hydrazine group is a key feature in several marketed antidepressant and anti-tuberculosis drugs that function by inhibiting monoamine oxidases (MAOs).[1] The biotransformation of hydrazine derivatives is often linked to both their therapeutic effects and their toxicity.[1]

-

The Piperidine Scaffold: The piperidine ring is a versatile heterocyclic structure found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to orient substituents for optimal target engagement. Recent research has focused heavily on designing piperidine derivatives as selective and reversible MAO inhibitors for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5] Structure-activity relationship (SAR) studies have repeatedly shown that the piperidine nucleus is an effective scaffold for potent MAO inhibition.[4][6]

Primary Hypothesis: Based on the convergence of evidence from its structural components, the primary and most plausible mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes .

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and Parkinson's disease.[7]

Part 2: A Phased Experimental Workflow for Mechanism Validation

To rigorously test our primary hypothesis, we propose a multi-phased approach that progresses from direct target engagement in vitro to functional validation in a cellular context, supported by in silico modeling. This workflow is designed to be a self-validating system, where the results of each phase inform and corroborate the next.

Caption: A comprehensive, multi-phase workflow for mechanism of action elucidation.

Phase 1: In Vitro Target Engagement and Selectivity

Expertise & Causality: The first and most critical step is to confirm direct interaction with the hypothesized targets, MAO-A and MAO-B. An IC₅₀ value quantifies potency, while comparing the IC₅₀ for both isoforms reveals selectivity, a crucial parameter for predicting therapeutic use and side effects.[7] A fluorometric assay is chosen for its high throughput, sensitivity, and reliability.

Protocol 1: Recombinant Human MAO-A/B Inhibition Assay

-

Materials: Recombinant human MAO-A and MAO-B enzymes, p-tyramine (substrate), Amplex Red reagent, horseradish peroxidase (HRP), and a phosphate buffer (pH 7.4).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

-

Enzyme Incubation: In a 96-well microplate, add the enzyme (MAO-A or MAO-B) to each well. Add the diluted compound solutions and a vehicle control (DMSO). Incubate for 15 minutes at 37°C to allow for binding.

-

Reaction Initiation: Add a solution containing the substrate (p-tyramine), Amplex Red, and HRP to all wells to start the enzymatic reaction. The MAO enzyme will oxidize p-tyramine, producing H₂O₂. HRP then uses this H₂O₂ to convert Amplex Red to the fluorescent product, resorufin.

-

Signal Detection: Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Potency and Selectivity

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀(A)/IC₅₀(B)] |

| This compound | Experimental | Experimental | Calculated |

| Control (e.g., Selegiline) | Known Value | Known Value | Known Value |

Trustworthiness: This protocol is a self-validating system. Including a known MAO inhibitor as a control validates the assay's performance. The dose-response curve's quality (R² value) provides confidence in the calculated IC₅₀.

Protocol 2: Inhibition Kinetics Study

Expertise & Causality: Determining the mode of inhibition (e.g., competitive, non-competitive) and its reversibility provides deeper mechanistic insight. Irreversible inhibitors (common for hydrazines) form covalent bonds, leading to longer-lasting effects. This is determined by creating Lineweaver-Burk plots.

-

Methodology: Repeat the MAO inhibition assay (Protocol 1) using a fixed concentration of the inhibitor (e.g., at its IC₅₀).

-

Substrate Titration: Instead of a fixed substrate concentration, use a range of p-tyramine concentrations.

-

Data Analysis: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]) for both the uninhibited and inhibited reactions. The change in the x-intercept, y-intercept, and slope of the resulting lines reveals the mechanism (competitive, non-competitive, etc.).

-

Reversibility Check: To test for irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor for an extended period (e.g., 60 minutes). Then, dilute the mixture significantly to reduce the concentration of the free inhibitor and measure the remaining enzyme activity. If activity does not recover, the inhibition is likely irreversible.

Part 3: Cellular and In Silico Validation

Phase 2: Cellular Activity Confirmation

Expertise & Causality: Positive results in vitro must be translated to a cellular context. A compound's ability to penetrate cell membranes and engage its target in the complex intracellular environment is not guaranteed. We use a neuroblastoma cell line (SH-SY5Y), which endogenously expresses MAOs, to measure the direct downstream consequence of MAO inhibition: a change in neurotransmitter metabolism.

Protocol 3: Neurotransmitter and Metabolite Quantification

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media until they reach ~80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (centered around the in vitro IC₅₀) for a set period (e.g., 24 hours).

-

Cell Lysis & Extraction: Harvest the cells, wash with PBS, and lyse them using a suitable buffer containing antioxidants (to prevent neurotransmitter degradation). Precipitate proteins and collect the supernatant.

-

Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the levels of dopamine, serotonin, and their respective primary metabolites, DOPAC and 5-HIAA.

-

Data Interpretation: An effective MAO inhibitor should cause a dose-dependent increase in dopamine and serotonin levels and a corresponding decrease in DOPAC and 5-HIAA levels.

Phase 3: In Silico Modeling

Expertise & Causality: Molecular docking provides a structural hypothesis for the observed activity and selectivity. By modeling the interaction between the compound and the enzyme's active site, we can identify key binding interactions that drive potency and explain why it might prefer one isoform over the other.

Caption: Hypothesized signaling pathway for this compound.

Protocol 4: Molecular Docking into MAO-A and MAO-B

-

Preparation: Obtain the crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Build a 3D model of this compound and perform energy minimization.

-

Docking Simulation: Define the binding site based on the location of the co-crystallized ligand or the FAD cofactor. Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose of the compound within the active sites of both MAO-A and MAO-B.

-

Pose Analysis: Analyze the top-scoring poses. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and potential interactions with the flavin ring of the FAD cofactor. Compare the binding modes in MAO-A versus MAO-B to rationalize any observed selectivity. For instance, differences in the size and shape of the active site cavity between the two isoforms often underlie inhibitor selectivity.[7]

Conclusion

While this compound is an uncharacterized molecule, its chemical architecture strongly implies a mechanism of action centered on the inhibition of monoamine oxidase. The predictive framework and detailed experimental protocols outlined in this guide provide a clear, robust, and scientifically rigorous pathway to not only test this hypothesis but to build a comprehensive pharmacological profile of the compound. Successful execution of this workflow will elucidate its potency, selectivity, cellular efficacy, and structural basis of action, transforming it from a chemical novelty into a characterized pharmacological agent.

References

-

Jayan, J., Chandran, N., Thekkantavida, A. C., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37731–37751.

-

Sinha, B. K. (1995). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Biochemical Toxicology, 10(5), 239-247.

-

Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ResearchGate.

-

Jucker, E., & Lindenmann, A. J. (1962). Metabolism of Hydrazine Derivatives of Pharmacologic Interest. Annual Review of Pharmacology, 2, 71-90.

-

Park, S., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 28(19), 6932.

-

Soeiro, M. N., et al. (2020). Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies. European Journal of Medicinal Chemistry, 185, 111770.

-

Kumar, D., & Kumar, N. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities. International Journal of Creative Research Thoughts (IJCRT), 11(5).

-

Wang, C., et al. (2012). Synthesis and inhibitory effect of piperine derivates on monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 22(9), 3249-3252.

-

Kumar, A., & Sharma, S. (2014). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.

-

Fassihi, A., et al. (2009). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 8(4), 253-259.

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and inhibitory effect of piperine derivates on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

An In-depth Technical Guide to the Research Applications of 4-Hydrazinyl-1-methylpiperidine

In the landscape of modern chemical research and drug development, the strategic selection of molecular building blocks is paramount. This compound is a bifunctional molecule that marries the well-established reactivity of a hydrazine moiety with the pharmaceutically relevant N-methylpiperidine scaffold. While specific, widespread applications of this particular molecule are not extensively documented in mainstream literature, its constituent parts provide a clear and compelling roadmap for its potential utility.

The hydrazine group (-NHNH₂) is a powerful nucleophile and a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, forming the basis of numerous therapeutic agents.[3][4] Concurrently, the piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in approved drugs, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement.[5][6] The N-methyl group in particular can enhance basicity and influence receptor binding.

This guide, intended for researchers, chemists, and drug development professionals, will explore the untapped potential of this compound. We will move beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on why and how this molecule can be leveraged in synthetic chemistry, medicinal chemistry, and chemical biology. We will detail not just what is possible, but provide actionable, self-validating experimental designs to unlock its value.

| Chemical Properties | Data |